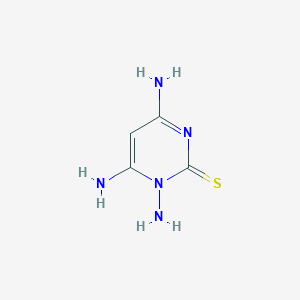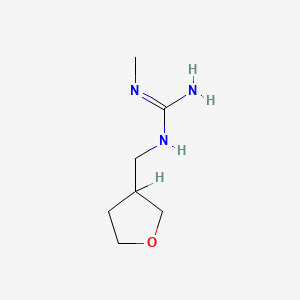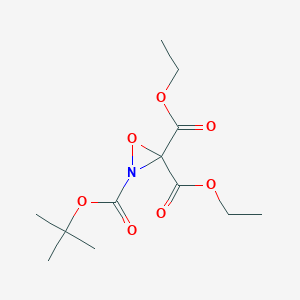
1,4,6-Triaminopyrimidine-2-thione
Overview
Description
1,4,6-Triaminopyrimidine-2-thione is a chemical compound with the molecular formula C4H7N5S . It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 1,4,6-Triaminopyrimidine-2-thione can be achieved through various methods. One such method involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which results in the highly regioselective synthesis of 2,4,6-triaminopyrimidines .Molecular Structure Analysis
The molecular structure of 1,4,6-Triaminopyrimidine-2-thione can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray analysis, as well as quantum-chemical calculations . These techniques can provide detailed information about the compound’s molecular and electronic behavior.Chemical Reactions Analysis
The chemical reactions involving 1,4,6-Triaminopyrimidine-2-thione can be complex and varied. For instance, when reacted with aliphatic amines in DMF, yellow precipitates form at room temperature, which upon treatment with dilute aqueous alkali, produce 1-substituted 4,6-diamino-1,3,5-triazine-2(1H)-thione .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,6-Triaminopyrimidine-2-thione can be determined using various techniques. These properties include its melting point, boiling point, density, molecular weight, and other physical properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1,4,6-Triaminopyrimidine-2-thione:
Photocatalysis for Environmental Remediation
1,4,6-Triaminopyrimidine-2-thione has been explored as a dopant in graphitic carbon nitride (g-C3N4) to enhance its photocatalytic properties. The incorporation of this compound into g-C3N4 structures can improve charge-carrier migration and separation, leading to higher photocatalytic activity. This makes it effective for degrading pollutants like tetracycline hydrochloride and NO gas under visible light .
Development of Conductive Materials
The compound has been used to modify biomass porous carbon (BPC) to create composite materials with improved electrical conductivity. By substituting carbon atoms in the triazine ring of g-C3N4, the resulting materials exhibit enhanced conductivity and reduced recombination of photogenerated carriers. This application is particularly useful in developing advanced conductive materials for various electronic applications .
Synthesis of Antimicrobial Agents
1,4,6-Triaminopyrimidine-2-thione derivatives have shown potential as antimicrobial agents. Their unique chemical structure allows them to interact with microbial cell membranes, leading to effective inhibition of bacterial growth. This application is significant in the development of new antibiotics and disinfectants to combat resistant bacterial strains .
Catalysts in Organic Synthesis
The compound has been utilized as a catalyst in various organic synthesis reactions. Its ability to donate and accept electrons makes it an effective catalyst for reactions such as the synthesis of heterocyclic compounds. This application is crucial in the pharmaceutical industry for the production of complex organic molecules .
Development of Anticancer Agents
Research has indicated that derivatives of 1,4,6-Triaminopyrimidine-2-thione exhibit cytotoxic properties against certain cancer cell lines. These compounds can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer drugs. This application is vital for advancing cancer treatment options .
Electrochemical Sensors
The compound has been incorporated into the design of electrochemical sensors for detecting various analytes. Its unique electronic properties enhance the sensitivity and selectivity of these sensors, making them useful in environmental monitoring and medical diagnostics .
Photovoltaic Devices
1,4,6-Triaminopyrimidine-2-thione has been explored for use in photovoltaic devices due to its ability to improve the efficiency of light absorption and charge separation. This application is significant in the development of more efficient solar cells, contributing to renewable energy solutions .
Corrosion Inhibitors
The compound has been studied for its potential as a corrosion inhibitor in various industrial applications. Its ability to form a protective layer on metal surfaces helps prevent corrosion, extending the lifespan of metal structures and reducing maintenance costs .
These applications highlight the versatility and potential of 1,4,6-Triaminopyrimidine-2-thione in various scientific and industrial fields. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
It’s known that triaminopyrimidines can be protonated at the c(5) position, which is a general feature of the 2,4,6-triaminopyrimidine system .
Mode of Action
The mode of action of 1,4,6-Triaminopyrimidine-2-thione involves its interaction with its targets. The compound can be protonated at the C(5) position, which is influenced by combined steric and electronic effects . This protonation is a key aspect of its interaction with its targets.
Biochemical Pathways
It’s known that the compound can participate in multicomponent synthetic routes, where it can be incorporated into larger molecular structures .
Result of Action
It’s known that the compound can be incorporated into larger molecular structures, potentially influencing their properties .
Action Environment
It’s known that the compound can participate in reactions under certain conditions, such as the presence of lewis acids .
Safety and Hazards
Future Directions
Future research could focus on the development of new synthesis methods for 1,4,6-Triaminopyrimidine-2-thione and its derivatives, as well as exploring their potential applications in various fields. For instance, research has shown that pyrimidines can display a range of pharmacological effects, including anti-inflammatory activities . Additionally, the use of 1,4,6-Triaminopyrimidine-2-thione in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been explored .
properties
IUPAC Name |
1,4,6-triaminopyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWHUODWOZTEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=S)N=C1N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363446 | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione | |
CAS RN |
4765-63-3 | |
| Record name | NSC75235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)
![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)


